Pharmacological profile of Noxiptiline hydrochloride
Pharmacological profile of Noxiptiline hydrochloride
An In-depth Technical Guide to the Pharmacological Profile of Noxiptiline Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Noxiptiline hydrochloride, a tricyclic antidepressant (TCA) of the dibenzocycloheptene class, was introduced in Europe for the management of major depressive disorders.[1] Known by trade names such as Agedal, Elronon, and Nogedal, its clinical efficacy has been described as comparable to that of amitriptyline.[2][3] This guide provides a comprehensive overview of the pharmacological profile of Noxiptiline hydrochloride, designed to support research and development activities. The document delves into its physicochemical properties, mechanism of action, pharmacodynamic and pharmacokinetic profiles, and provides detailed experimental protocols for its in vitro characterization.
Physicochemical Properties
Noxiptiline is a lipophilic compound, a characteristic that influences its pharmacokinetic properties. The hydrochloride salt is the commonly used form for pharmaceutical preparations.
Table 1: Physicochemical Properties of Noxiptiline and its Hydrochloride Salt
| Property | Value (Noxiptiline Base) | Value (Noxiptiline Hydrochloride) | Source |
| Molecular Formula | C₁₉H₂₂N₂O | C₁₉H₂₃ClN₂O | [2] |
| Molecular Weight | 294.40 g/mol | 330.86 g/mol | [2] |
| CAS Number | 3362-45-6 | 4985-15-3 | [3] |
| Melting Point | Not available | 186-188 °C | [2] |
| Predicted Water Solubility | -3.82 (log₁₀WS, mol/L) | Not available | [2] |
| Predicted Octanol/Water Partition Coefficient | Not available | Not available | [4] |
Chemical Structure:
Figure 1: Chemical structure of Noxiptiline.
Pharmacological Profile
Mechanism of Action
Noxiptiline hydrochloride exerts its therapeutic effects through a multi-faceted mechanism, characteristic of tricyclic antidepressants. Its primary action is the inhibition of monoamine reuptake, supplemented by antagonist activity at several neurotransmitter receptors.[1]
Noxiptiline functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission, which is believed to be the principal basis for its antidepressant effects.[5]
Caption: Monoamine Reuptake Inhibition by Noxiptiline.
In addition to reuptake inhibition, Noxiptiline exhibits antagonist activity at several other receptors, which contributes to both its therapeutic effects and its side-effect profile.[1]
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Histamine H1 Receptors: Antagonism at H1 receptors is responsible for the sedative effects of Noxiptiline.
-
Muscarinic M1 Receptors: Blockade of M1 receptors leads to anticholinergic side effects, such as dry mouth, blurred vision, constipation, and urinary retention.
-
α1-Adrenergic Receptors: Antagonism at α1-adrenergic receptors can cause orthostatic hypotension and dizziness.
Pharmacodynamics
While specific quantitative binding affinity data for Noxiptiline are not widely available in the public literature, the affinities of structurally related and clinically compared TCAs, such as amitriptyline and nortriptyline, provide a valuable reference for understanding its pharmacodynamic profile.[2][6]
Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Selected Tricyclic Antidepressants
| Target | Amitriptyline | Nortriptyline | Imipramine |
| Serotonin Transporter (SERT) | ~4.0 | ~4.0 | ~1.1 |
| Norepinephrine Transporter (NET) | ~35 | ~1.8 | ~27 |
| Histamine H1 Receptor | ~1.0 | ~10 | ~11 |
| Muscarinic M1 Receptor | ~15 | ~30 | ~80 |
| α1-Adrenergic Receptor | ~25 | ~30 | ~37 |
Note: Lower Ki values indicate higher binding affinity. Data are compiled from various sources and represent approximate values.[5]
Pharmacokinetics
Detailed pharmacokinetic parameters for Noxiptiline in humans are not extensively documented. However, as a lipophilic TCA, its pharmacokinetic profile is expected to be similar to other drugs in this class, such as amitriptyline.[2]
Table 3: Pharmacokinetic Parameters of Amitriptyline (as a Comparator)
| Parameter | Value | Source |
| Oral Bioavailability | 30-60% | [7][8] |
| Time to Peak Plasma Concentration (Tmax) | 2-12 hours | [2] |
| Protein Binding | >90% | [9] |
| Volume of Distribution (Vd) | ~17 L/kg | [7] |
| Elimination Half-life (t½) | 10-28 hours | [7][8] |
Tricyclic antidepressants undergo extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system.[7] The metabolism of the related TCA, nortriptyline, is mediated by CYP2D6, CYP2C19, and CYP1A2.[10] It is anticipated that Noxiptiline is also metabolized by these enzymes.
Caption: Expected Metabolic Pathway of Noxiptiline.
Clinical Profile
Therapeutic Indications
Noxiptiline hydrochloride has been primarily indicated for the treatment of:
Side Effect Profile
The side effects of Noxiptiline are largely predictable from its pharmacodynamic profile and are common to other TCAs. These include:
-
Anticholinergic effects: Dry mouth, constipation, urinary retention, blurred vision (due to M1 receptor antagonism).[1]
-
Sedation and weight gain: (due to H1 receptor antagonism).[1]
-
Cardiovascular effects: Orthostatic hypotension, dizziness (due to α1-adrenergic receptor antagonism).[1]
Drug-Drug Interactions
-
Monoamine Oxidase Inhibitors (MAOIs): Concomitant use is contraindicated due to the risk of serotonin syndrome and hypertensive crisis. A washout period of at least 14 days is required between stopping an MAOI and starting Noxiptiline.[1]
-
CNS Depressants: Additive sedative effects can occur when co-administered with alcohol, benzodiazepines, or opioids.[1]
-
Anticholinergic Agents: Increased risk of severe anticholinergic side effects.[1]
Experimental Protocols
The following are detailed, representative protocols for the in vitro characterization of compounds like Noxiptiline.
In Vitro Assessment of Monoamine Transporter Inhibition
This protocol describes a method to determine the potency of a test compound in inhibiting the reuptake of radiolabeled serotonin or norepinephrine into cells expressing the respective transporters.
Objective: To determine the IC₅₀ value of Noxiptiline for SERT and NET.
Materials:
-
HEK293 cells stably expressing human SERT or NET
-
[³H]-Serotonin or [³H]-Norepinephrine
-
Test compound (Noxiptiline) stock solution
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
96-well microplates
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Cell Culture: Culture HEK293-hSERT or HEK293-hNET cells to confluence in appropriate media.
-
Assay Preparation: On the day of the assay, harvest cells and resuspend in assay buffer to a final concentration of 1-2 x 10⁵ cells/mL.
-
Compound Dilution: Prepare serial dilutions of Noxiptiline in assay buffer.
-
Assay Incubation: In a 96-well plate, add 50 µL of cell suspension, 25 µL of test compound dilution, and 25 µL of radiolabeled substrate ([³H]-Serotonin for SERT, [³H]-Norepinephrine for NET) at a final concentration near its Km.
-
Incubation: Incubate the plate at 37°C for 10-20 minutes.
-
Termination of Uptake: Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.
Caption: Workflow for a Neurotransmitter Uptake Assay.
In Vitro Assessment of Receptor Binding Affinity
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific receptor, such as the histamine H1 or muscarinic M1 receptor.
Objective: To determine the Ki value of Noxiptiline for a target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO-hH1R or CHO-hM1R cells)
-
Radioligand specific for the target receptor (e.g., [³H]-pyrilamine for H1, [³H]-QNB for M1)
-
Test compound (Noxiptiline) stock solution
-
Assay buffer
-
96-well microplates
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Membrane Preparation: Prepare a suspension of cell membranes in assay buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of membrane suspension, 25 µL of test compound dilution, and 25 µL of radioligand at a concentration near its Kd.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Termination of Binding: Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.
-
Quantification: Add scintillation fluid to each well and count the radioactivity.
-
Data Analysis: Determine the IC₅₀ value from the competition curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Conclusion
Noxiptiline hydrochloride is a tricyclic antidepressant with a well-established mechanism of action involving the inhibition of serotonin and norepinephrine reuptake, and antagonism at histaminergic, muscarinic, and adrenergic receptors. While specific quantitative pharmacological data for Noxiptiline itself is limited in publicly accessible literature, a comprehensive understanding of its profile can be inferred from its structural class and comparison with well-characterized TCAs like amitriptyline. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the nuanced pharmacological properties of Noxiptiline and similar compounds.
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